Ketoprofen

概要

説明

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, first synthesized in 1968 . It exhibits potent anti-inflammatory, analgesic, and antipyretic activities by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis . Key features include rapid absorption, efficient blood-brain barrier penetration, and high antinociceptive efficacy . However, its free carboxylic acid group contributes to gastrointestinal (GI) toxicity, a common limitation of traditional NSAIDs .

準備方法

合成経路と反応条件: ケトプロフェンの合成は、通常、フェナシルハライドとアセトアニリドをフリーデル・クラフツのアシル化反応させて4-アセトアミドベンゾフェノンを生成することから始まります。この中間体は、さらに1,2-ジクロロプロパンとアシル化反応を起こして、2-(1-クロロイソプロピル)-4-ベンゾイルアセトアニリドを生成します。 続く脱保護、加水分解、ジアゾ化、酸化の各段階を経て、ケトプロフェンが生成されます .

工業生産方法: ケトプロフェンに対するより環境に優しい効率的な工業用合成経路には、シクロヘキサノンから始まる5段階のプロセスが含まれます。 この方法には、ストーク・エナミンアルキル化、アルドール付加、分子内エノールラクトン化、熱分解による芳香族化、ベンジル酸化が含まれ、全体収率は44%です .

化学反応の分析

反応の種類: ケトプロフェンは、以下を含むさまざまな化学反応を起こします。

酸化: 二酸化チタンと紫外線を用いた光触媒分解により、ケトプロフェンは完全に無機化されます.

配位錯体形成: ケトプロフェンは、銅(II)などの金属イオンと配位錯体を形成し、潜在的な生物活性を持つ安定な錯体を形成します.

一般的な試薬と条件:

酸化: 触媒として二酸化チタン、紫外線照射、酸素流。

配位錯体形成: 室温条件下での銅(II)イオンとカルバミド。

生成される主な生成物:

4. 科学研究への応用

ケトプロフェンは、幅広い科学研究分野で応用されています。

科学的研究の応用

Pain Management in Rheumatic Diseases

Ketoprofen has been compared with other NSAIDs like ibuprofen and diclofenac in terms of efficacy for chronic rheumatic diseases. A meta-analysis involving 898 patients demonstrated that this compound was significantly more effective than these alternatives in managing pain associated with conditions such as osteoarthritis .

Sickle Cell Disease

A randomized controlled trial investigated the efficacy of this compound for treating vaso-occlusive crises in sickle cell disease. Despite its potential as an adjunct to morphine, results indicated no significant differences in pain relief or morphine consumption compared to placebo . This suggests that while this compound may not be effective in this specific application, further research is warranted.

Transdermal Delivery Systems

Recent studies have explored the percutaneous absorption of this compound using different formulations. A study comparing two transdermal delivery systems—Pluronic Lecithin Organogel and a phospholipid base—found that the latter facilitated higher absorption rates and concentrations of this compound, potentially enhancing its analgesic effects for chronic musculoskeletal pain .

Anti-Allergic Properties

Research has indicated that this compound may possess anti-allergic effects, expanding its potential therapeutic applications beyond traditional pain management .

Treatment of Nonalcoholic Fatty Liver Disease

Studies have suggested that this compound may play a role in treating nonalcoholic fatty liver disease, highlighting its potential benefits in metabolic disorders .

Neurological Applications

Emerging evidence points to possible antidepressant and anxiolytic effects of this compound, suggesting its utility in treating mood disorders . Additionally, there are ongoing investigations into its applications in oncology and transplantology.

Case Studies

作用機序

ケトプロフェンは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することで効果を発揮します。この阻害により、炎症、痛み、発熱のメディエーターであるプロスタグランジンの合成が抑制されます。 これらの物質の産生を阻害することで、ケトプロフェンは炎症性疾患に伴う症状を緩和します .

類似化合物:

イブプロフェン: 抗炎症作用と鎮痛作用が類似した、別のプロピオン酸誘導体.

ナプロキセン: ケトプロフェンよりも半減期が長い、非ステロイド系抗炎症薬.

ジクロフェナク: 強力な抗炎症作用で知られていますが、消化器系の副作用のリスクが高い.

ケトプロフェンの独自性: ケトプロフェンは、COX-1とCOX-2の両方の酵素をバランスよく阻害することで、他のNSAIDに比べて消化器系の副作用のリスクが比較的低く、効果的な疼痛緩和をもたらします .

類似化合物との比較

Pharmacological and Pharmacokinetic Profiles

Lipophilicity and Absorption

Lipophilicity (LogP) influences drug absorption and tissue distribution. Ketoprofen has a lower LogP (2.66) compared to ibuprofen (3.72), naproxen (3.18), and flurbiprofen (3.82), suggesting moderate lipid solubility . Despite this, its rapid intestinal dissolution at physiological pH (due to ionization) ensures high oral bioavailability, classifying it as a Biopharmaceutics Classification System (BCS) class II drug .

COX Selectivity

This compound non-selectively inhibits both COX-1 and COX-2, but newer derivatives, such as benzodioxole-based compounds, demonstrate improved COX-2 selectivity. For example, a 2020 study showed that benzodioxole derivatives had 2–3× higher COX-2 selectivity than this compound, attributed to steric and electronic modifications .

Efficacy in Pain Management

A meta-analysis of 32 randomized controlled trials (RCTs) found this compound (50–100 mg) to be equally effective as ibuprofen (400–600 mg) and diclofenac (50–100 mg) in treating moderate-to-severe pain, with comparable onset times (~30–60 minutes) . However, this compound showed superior antinociceptive activity in animal models compared to indomethacin, particularly in reducing prostaglandin synthesis (8× more potent) .

Gastrointestinal Toxicity

This compound’s GI ulcerogenicity is linked to its acidic moiety. Modified formulations (e.g., co-crystals with succinic acid-saccharin) reduce gastric injury by lowering melting points and enhancing solubility, achieving 93–97% drug release within 30 minutes . Polypharmacy with aspirin exacerbates this compound-induced GI damage, but co-administration with omeprazole mitigates this risk .

Photosensitivity

Topical this compound is associated with phototoxic and photoallergic reactions due to radical intermediates causing DNA damage and lipid peroxidation . This side effect is less prevalent in ibuprofen and diclofenac, likely due to structural differences in arylpropionic acid derivatives .

Renal and Hepatic Effects

In ethanol-intoxicated rats, this compound lysine salt (KLS) caused milder renal and hepatic toxicity compared to standard this compound, suggesting salt formulations may improve safety .

Structural Modifications and Derivatives

Over 50 chemical modifications of this compound (2004–2016) aimed to reduce GI toxicity and enhance therapeutic profiles. Examples include:

- Ester prodrugs : Improved solubility and reduced gastric irritation.

- Metal-organic frameworks (MOFs) : Sr/PTA-MOF loaded with this compound achieved 36% drug release over 24 hours, ideal for sustained osteoarthritis treatment .

- Co-crystals : this compound-succinic acid-saccharin co-crystals increased dissolution rates by 15% compared to pure this compound .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

Table 2: Efficacy in Pain Management (Human RCTs)

| Compound | Dose (mg) | Pain Reduction (VAS, 0–10) | Onset Time (min) |

|---|---|---|---|

| This compound | 50–100 | 4.2 ± 1.1 | 30–60 |

| Ibuprofen | 400–600 | 4.0 ± 1.3 | 45–90 |

| Diclofenac | 50–100 | 4.1 ± 1.2 | 60–120 |

Table 3: Adverse Effect Profile

| Side Effect | This compound | Ibuprofen | Diclofenac |

|---|---|---|---|

| GI Ulcers | High | Moderate | High |

| Photosensitivity | High (topical) | Low | Low |

| Renal Toxicity | Moderate | Low | Moderate |

生物活性

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is particularly effective in managing pain associated with various conditions, including arthritis and other inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and recent research findings.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. This compound has been shown to selectively inhibit the S(+) enantiomer, which is responsible for its pharmacological activity. Studies indicate that this enantiomer demonstrates superior analgesic and anti-inflammatory effects compared to its R(-) counterpart .

Analgesic and Anti-inflammatory Effects

- Analgesic Activity : A study involving mice demonstrated that intravenous administration of S(+)-ketoprofen at a dose of 0.5 mg/kg inhibited 92.1% of writhing in abdominal pain models. This effect was significantly more potent than that observed with diclofenac .

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, S(+)-ketoprofen at a dose of 5 mg/kg almost completely inhibited edema formation. This indicates its strong anti-inflammatory properties when administered both intravenously and orally .

- Antipyretic Activity : this compound also exhibits antipyretic effects, with an effective dose (ED50) of 1.6 mg/kg, making it one of the most potent NSAIDs for reducing fever .

Safety Profile

A retrospective study reviewed adverse drug reactions (ADRs) associated with this compound across different age groups. The most common ADR reported was urticaria, with gastrointestinal side effects being prominent among older patients . A significant finding was that while some patients experienced mild adverse reactions, serious complications were rare.

Recent Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond traditional pain management:

- Anti-biofilm Activity : Research has shown that this compound and its derivatives exhibit anti-biofilm properties against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

- Enhanced Formulations : Novel formulations, such as inclusion complexes (ICs), have been developed to enhance the solubility and efficacy of this compound. These formulations demonstrated improved anti-inflammatory and analgesic activities compared to standard this compound .

- Safety in Long-term Use : A study on dogs receiving long-term this compound treatment indicated that while some gastrointestinal lesions were observed, no significant differences were found compared to control groups regarding overall health outcomes .

Case Study 1: Pediatric Use

A clinical trial involving children aged 1 to 7 years undergoing adenoidectomy found that low doses of intravenous this compound provided superior post-operative analgesia without significant adverse effects .

Case Study 2: Geriatric Population

In a cohort study involving elderly patients with osteoarthritis, approximately 38% experienced at least one adverse event during a year-long treatment with this compound; however, these events were mostly mild and manageable .

Data Tables

Q & A

Basic Research Questions

Q. How can UV spectrophotometry be validated for quantifying ketoprofen in tablet formulations?

- Methodological Answer : Validation requires assessing precision, accuracy, linearity, and robustness. For example, a study using a UV-Vis spectrometric method (λ = 258 nm) demonstrated linearity across 1–30 µg/mL (R² > 0.99), precision with ≤2% RSD, and accuracy via recovery tests (98–102%) in simulated gastrointestinal fluids. Ruggedness was confirmed by varying pH and solvent ratios . Chromatographic specificity (e.g., HPLC) is recommended to rule out excipient interference .

Q. What factors influence this compound solubility in different media, and how are they experimentally determined?

- Methodological Answer : Solubility depends on pH and solvent polarity. For instance, this compound’s saturation solubility in 0.1 N HCl (pH 1.2), distilled water, and phosphate buffer (pH 7.2) was measured via shake-flask method, with results showing 2.8 mg/mL, 3.1 mg/mL, and 12.5 mg/mL, respectively. Statistical analysis (ANOVA, Tukey HSD) confirms significant differences (p < 0.05) .

Q. How do researchers ensure specificity in chromatographic analysis of this compound formulations?

- Methodological Answer : Specificity is validated by comparing retention times and spectral purity of this compound peaks against blanks and placebo samples. For example, HPLC with ZIC-HILIC columns showed retention time consistency (ΔRt < 0.03%) and peak purity indices of 1.000 using UV detection at 255 nm . Mobile phase optimization (e.g., acetonitrile proportion, buffer pH) further minimizes co-elution risks .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer : Discrepancies (e.g., plasma vs. milk concentrations in dairy cattle) are addressed via compartmental modeling and statistical tests (Akaike criterion). For example, a study using HPLC with LOD 0.06 µg/mL and LOQ 0.09 µg/mL identified nonlinear elimination kinetics in bovine plasma, necessitating species-specific dose adjustments . Meta-analyses (PRISMA guidelines) can also reconcile clinical efficacy data, as seen in RA pain management studies comparing this compound and ibuprofen .

Q. How are molecularly imprinted polymers (MIPs) optimized for selective extraction of this compound from complex matrices?

- Methodological Answer : MIPs are synthesized using this compound as a template, with selectivity validated via adsorption isotherms. A study reported a distribution coefficient (Kd) of 1,065 mL/g for this compound vs. 16 mL/g for fenoprofen, achieving 67-fold selectivity. Optimization parameters include polymer mass (8 mg), pH 5, and 45-min contact time, validated via HPLC-UV . Cross-reactivity tests in wastewater samples further confirm specificity .

Q. What experimental designs are employed to enhance this compound’s transdermal delivery using solid lipid nanoparticles (SLNs)?

- Methodological Answer : SLNs are prepared via solvent injection, with optimization via factorial design. Key parameters include lipid:drug ratio (e.g., 10:1) and surfactant concentration. A study achieved 85% entrapment efficiency and sustained release (80% over 24 hours) using cellulose acetate phthalate-coated capsules. In vitro permeation tests (Franz cells) and ANOVA analysis validated patch uniformity .

Q. How do regulatory guidelines (e.g., FDA, EMA) inform impurity profiling of this compound APIs?

- Methodological Answer : Impurities are quantified using HPLC-MS with thresholds set per ICH Q3A/B. For example, genotoxic impurities require limits < 1 µg/g, while others (e.g., degradation products) are capped at 0.1%. Accelerated stability studies (40°C/75% RH) assess impurity formation kinetics, with spectral matching (FTIR, λ = 2200–800 cm⁻¹) confirming identity .

Q. Data Analysis and Conflict Resolution

Q. How are dissolution profile discrepancies between brand-name and generic this compound gels analyzed?

- Methodological Answer : Dissolution similarity is tested via f2 factor analysis (FDA guidelines). A study comparing four gels used USP Apparatus II (50 rpm, 37°C) and found f2 values > 50 in pH 7.4 buffer, indicating equivalence. FTIR and UV spectrophotometry (λ = 258 nm) confirmed excipient-induced variability in carbomer-based gels .

Q. What statistical approaches are used to interpret conflicting in vitro-in vivo correlations (IVIVC) for this compound formulations?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) and Monte Carlo simulations address IVIVC gaps. For example, a biowaiver study justified using dissolution similarity (≥85% in 30 min at pH 6.8) for BCS Class II drugs, bypassing in vivo trials despite Cmax variability .

Q. Tables for Key Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| This compound LogP | 2.82 | HPLC retention modeling | |

| MIP selectivity coefficient | 67 (vs. fenoprofen) | Adsorption isotherms | |

| SLN entrapment efficiency | 85% | Solvent injection technique | |

| UV assay LOD | 0.06 µg/mL | Calibration curve |

特性

IUPAC Name |

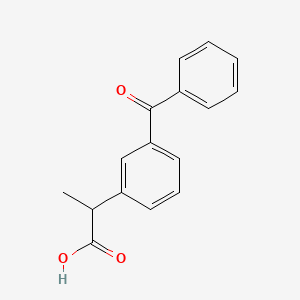

2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Record name | ketoprofen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ketoprofen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020771 | |

| Record name | Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.13e-02 g/L | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22071-15-4 | |

| Record name | Ketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ketoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-benzoyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Y4QC304K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。